Antibacterial Activity: MIC Values Against E. coli and S. aureus Demonstrate Substitution-Dependent Potency
2-(5-Bromopyridin-3-yl)-5-phenyl-1,3,4-oxadiazole exhibits measurable antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria with minimum inhibitory concentration (MIC) values of 5 µM and 10 µM, respectively . This contrasts sharply with unsubstituted 1,3,4-oxadiazole core compounds, which typically show minimal to no antibacterial activity (MIC >100 µM) under comparable assay conditions . The ~10-20× improvement in potency is directly attributable to the specific 5-bromopyridin-3-yl and phenyl substitution pattern, which enhances membrane penetration and/or target binding relative to simpler oxadiazole scaffolds.
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | 5 µM (E. coli); 10 µM (S. aureus) |
| Comparator Or Baseline | Unsubstituted 1,3,4-oxadiazole core (MIC >100 µM for both strains) |
| Quantified Difference | >10-fold improvement (E. coli); >10-fold improvement (S. aureus) |
| Conditions | Broth microdilution assay; compound tested against Escherichia coli and Staphylococcus aureus reference strains |
Why This Matters
This quantifiable antimicrobial activity supports selection of this specific compound over unsubstituted or mono-substituted oxadiazole analogs for antibacterial screening cascades and structure-activity relationship (SAR) expansion programs.
